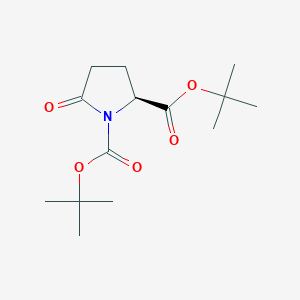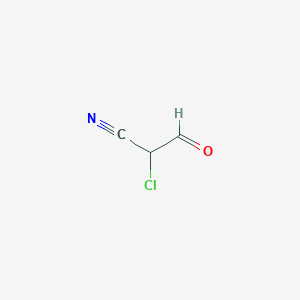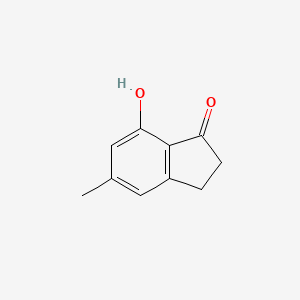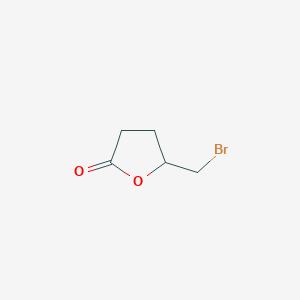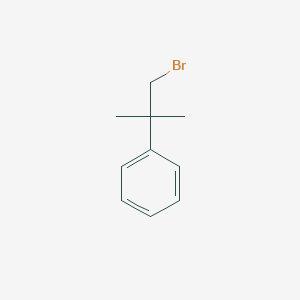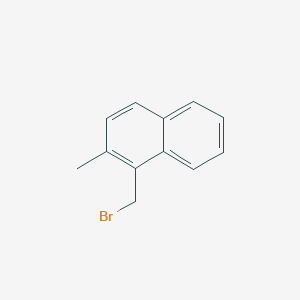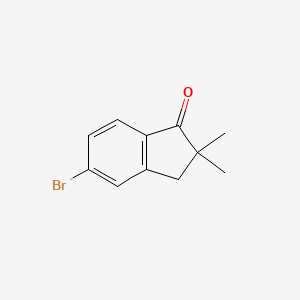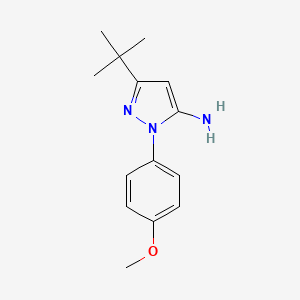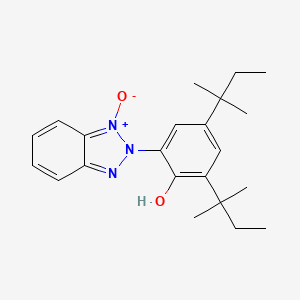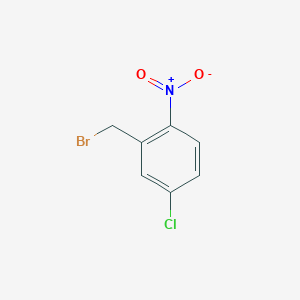
2-(Bromomethyl)-4-chloro-1-nitrobenzene
Descripción general
Descripción
The compound 2-(Bromomethyl)-4-chloro-1-nitrobenzene is a halogenated nitroaromatic compound that serves as an intermediate in the synthesis of various chemicals. It is structurally related to several other compounds that have been synthesized and studied for their potential applications in medicinal chemistry, organic dyes, electroluminescent materials, and as building blocks for heterocyclic compounds .
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . Another example is the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods demonstrate the versatility of halogenated nitrobenzenes as intermediates and the importance of optimizing reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes can be characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . In another study, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Halogenated nitrobenzenes can undergo various chemical reactions, including electrosynthetic routes. For instance, the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The presence of halogen substituents in these compounds facilitates their participation in nucleophilic substitution reactions, as well as elimination reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and halogens affects their reactivity and physical characteristics. For example, the absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and emission maxima at specific wavelengths, which are affected by the solvent used . These properties are important for the potential use of these compounds in optoelectronic applications.
Aplicaciones Científicas De Investigación
Anisotropic Displacement Parameters
- Research Study : A study focused on the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo). The parameters were calculated from first principles and determined through X-ray diffraction experiments. It was noted that experiments involving the bromo compound were more complex than anticipated, highlighting the intricacies of studying such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Electrochemical Reduction
- Research Study : Investigations on the electrochemical reductions of similar compounds like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene were conducted at carbon cathodes. The study provided insights into the electrochemical behavior of these compounds and their potential applications in electrosynthetic routes for producing various organic compounds (Du & Peters, 2010).
Genotoxic Impurity Determination
- Research Study : A sensitive method was developed for determining potentially genotoxic impurities in pharmaceuticals, including 1-(bromomethyl)-4-nitrobenzene. The method used advanced hyphenated techniques such as GC–MS and LC–MS, emphasizing the importance of ensuring the purity and safety of pharmaceutical products (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(bromomethyl)-4-chloro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYQRXZTHPSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497559 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
CAS RN |
31577-25-0 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

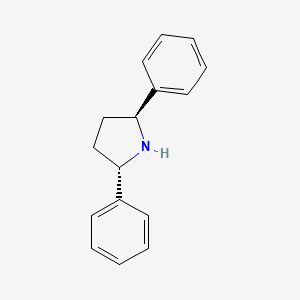
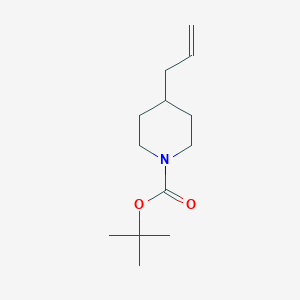
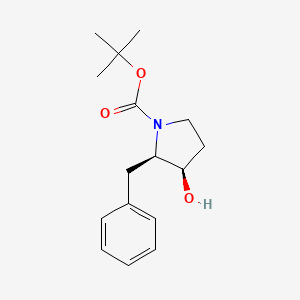
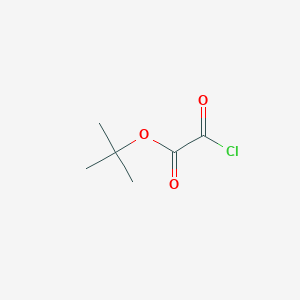
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
